molecular formula C13H9NOS B1266075 4-(1,3-Benzothiazol-2-yl)phenol CAS No. 6265-55-0

4-(1,3-Benzothiazol-2-yl)phenol

Cat. No. B1266075
Key on ui cas rn: 6265-55-0
M. Wt: 227.28 g/mol
InChI Key: ODMDLCWSMSFWCW-UHFFFAOYSA-N
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Patent
US04857539

Procedure details

A mixture of 3.7 g 2-aminothiophenol, 4.2 g 4-hydroxybenzoic acid, 4.5 g phosphorus pentoxide and 45 g methanesulfonic acid was stirred for one hour at room temperature and then heated at 90° C. for 10 hours. The reaction mixture was poured slowly into 750 ml 5% sodium bicarbonate solution. The solid which precipitated was collected and dried to give 7.0 g 2-(4-hydroxyphenyl)-benzothiazole.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[OH:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](O)=O)=[CH:12][CH:11]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O>C(=O)(O)[O-].[Na+]>[OH:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:12][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
4.2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
4.5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
45 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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